Desmethyl Rivastigmine-d6 L-Tartrate can be sourced from various chemical suppliers and is classified as a pharmaceutical compound. Its chemical structure is modified to include deuterium, which enhances its stability and alters its metabolic pathways, making it useful for analytical studies.
The synthesis of Desmethyl Rivastigmine-d6 L-Tartrate involves several key steps:
The total yield of this synthetic process can vary but has been reported at approximately 4.17% for S-(+)-Rivastigmine hydrogentartrate, indicating relatively efficient methods for producing this compound .
The molecular formula for Desmethyl Rivastigmine-d6 L-Tartrate is with a molecular weight of approximately 404.45 g/mol. The presence of deuterium (D) in the structure alters its isotopic composition, which can be crucial for studies involving mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
The compound features a complex structure typical of cholinesterase inhibitors, including:
Desmethyl Rivastigmine-d6 L-Tartrate participates in various chemical reactions primarily related to its role as a cholinesterase inhibitor. It interacts with acetylcholinesterase enzymes, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission.
The mechanism by which Desmethyl Rivastigmine-d6 L-Tartrate operates involves reversible inhibition of acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, allowing for prolonged action at cholinergic synapses, which is particularly beneficial in treating cognitive decline associated with Alzheimer's disease .
Desmethyl Rivastigmine-d6 L-Tartrate appears as a white to off-white crystalline powder. It is soluble in water and organic solvents, which facilitates its use in various formulations.
Desmethyl Rivastigmine-d6 L-Tartrate is primarily used in pharmacokinetic studies to trace drug metabolism pathways through deuterium labeling. Its unique isotopic signature allows researchers to differentiate between the drug and its metabolites in biological samples, providing insights into absorption, distribution, metabolism, and excretion (ADME) processes.
Desmethyl Rivastigmine-d6 L-Tartrate consists of a deuterated Rivastigmine analog ionically paired with L-tartaric acid. Its molecular formula is C₁₃D₆H₁₄N₂O₂·C₄H₆O₆, reflecting the inclusion of six deuterium atoms (d6) and the tartrate counterion. The compound has a precise molecular weight of 392.434 g/mol, as confirmed by high-resolution mass spectrometry [2] [10]. The structure comprises two distinct components:
Table 1: Atomic Composition Breakdown
Component | Formula | Contribution to MW |
---|---|---|
Desmethyl Rivastigmine-d6 | C₁₃D₆H₁₄N₂O₂ | 242.35 g/mol [7] |
L-Tartrate | C₄H₆O₆ | 150.09 g/mol |
Total | C₁₇H₂₀D₆N₂O₈ | 392.434 g/mol |
Deuterium (²H) incorporation at six hydrogen sites—specifically as N-(CD₃)₂ groups—confers critical advantages for analytical workflows:
Table 2: Key Isotopic Analogs of Rivastigmine
Compound | Molecular Formula | MW (g/mol) | Deuteration Sites |
---|---|---|---|
Desmethyl Rivastigmine-d6 | C₁₃D₆H₁₄N₂O₂ | 242.35 | N,N-bis(methyl-d₃) |
Rivastigmine-d6 (free base) | C₁₄H₁₀D₆N₂O₂ | 256.37 [9] | N,N-bis(methyl-d₃) |
Diethyl Rivastigmine-d10 | C₁₅H₄D₁₀N₂O₂ | 274.42 | Ethyl/methyl deuteration |
The compound's bioactivity and crystallization depend on defined stereochemistry:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7